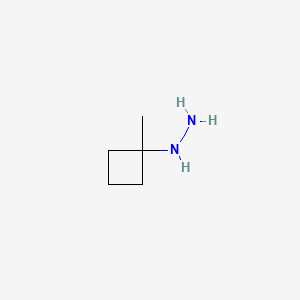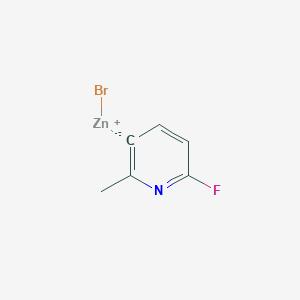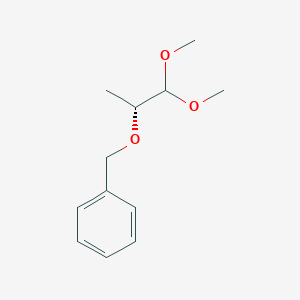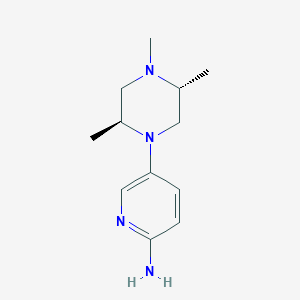
5-(3-Methoxyphenyl)pent-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an alcohol functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pent-4-yn-1-ol typically involves the use of commercially available starting materials. One common method involves the reaction of 4-pentyn-1-ol with 3-methoxyphenyl iodide under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: 5-(3-Methoxyphenyl)pent-4-yn-1-one.
Reduction: 5-(3-Methoxyphenyl)pent-4-en-1-ol or 5-(3-Methoxyphenyl)pentan-1-ol.
Substitution: 5-(3-Methoxyphenyl)pent-4-yn-1-tosylate.
Scientific Research Applications
5-(3-Methoxyphenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)pent-4-yn-1-ol depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or elimination reactions. The methoxyphenyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol that lacks the methoxyphenyl group.
3-Methoxyphenylacetylene: An alkyne with a methoxyphenyl group but without the hydroxyl group.
5-Hexyn-1-ol: An alkyne alcohol with a longer carbon chain.
Uniqueness
5-(3-Methoxyphenyl)pent-4-yn-1-ol is unique due to the presence of both the methoxyphenyl group and the alkyne alcohol functionality. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10,13H,2,4,9H2,1H3 |
InChI Key |
ZTJVURMGUXTVNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
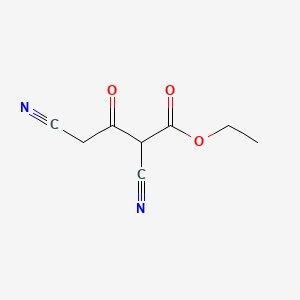
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
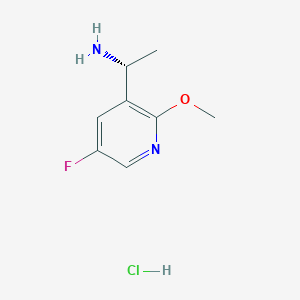
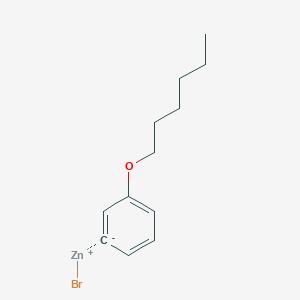

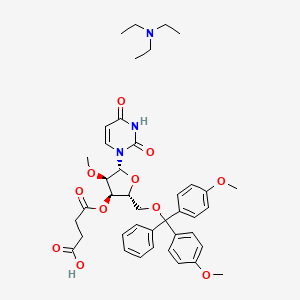
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
